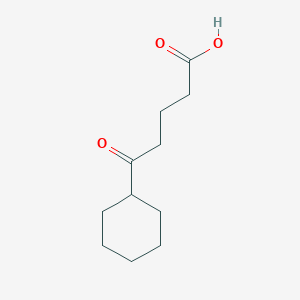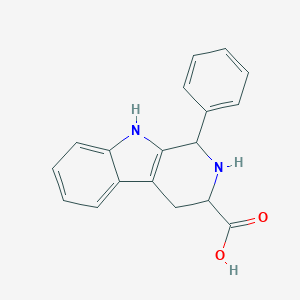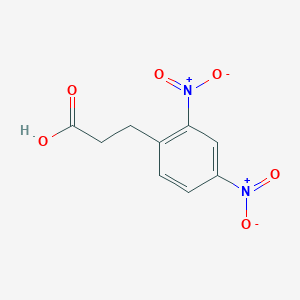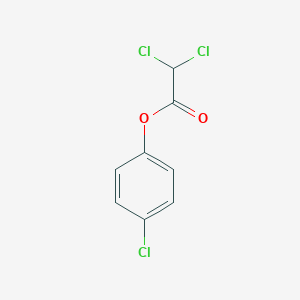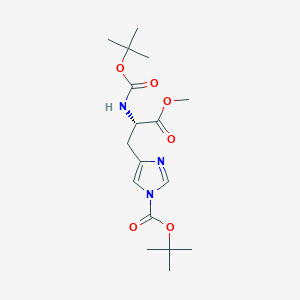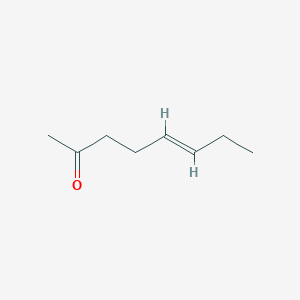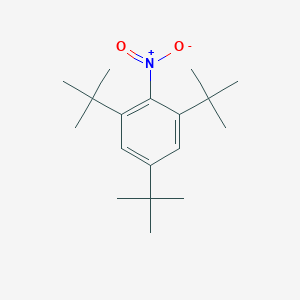![molecular formula C22H12N2 B091319 3,18-diazahexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1,3,5,7,9(23),10,12(24),13,15,17,19,21-dodecaene CAS No. 16566-64-6](/img/structure/B91319.png)
3,18-diazahexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1,3,5,7,9(23),10,12(24),13,15,17,19,21-dodecaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NAPHTHO(1,8-gh:4,5-g’h’)DIQUINOLINE is a complex organic compound with the molecular formula C₂₂H₁₂N₂. It is also known by other names such as 3,14-Diazabenzo(d,l)pyrene and 1,12-Diazadibenzo(a,i)pyrene . This compound is characterized by its unique structure, which includes two quinoline units fused with a naphthalene ring system. It has a molecular weight of 304.344 g/mol and a boiling point of 577.9°C at 760 mmHg .
准备方法
The synthesis of NAPHTHO(1,8-gh:4,5-g’h’)DIQUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve high temperatures and the use of catalysts to facilitate the formation of the fused ring system . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
化学反应分析
NAPHTHO(1,8-gh:4,5-g’h’)DIQUINOLINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline units into more saturated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
科学研究应用
NAPHTHO(1,8-gh:4,5-g’h’)DIQUINOLINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in cancer treatment due to its ability to intercalate with DNA.
作用机制
The mechanism of action of NAPHTHO(1,8-gh:4,5-g’h’)DIQUINOLINE involves its ability to intercalate with DNA, disrupting the normal function of the genetic material. This intercalation can inhibit the replication and transcription processes, leading to cell death. The molecular targets include the DNA double helix, and the pathways involved are related to DNA damage response and repair mechanisms .
相似化合物的比较
NAPHTHO(1,8-gh:4,5-g’h’)DIQUINOLINE is unique due to its fused ring structure, which imparts specific chemical and physical properties. Similar compounds include:
- 1,12-Diazadibenzo(a,i)pyrene
- Dipyrido(2,3-d,2,3-l)pyrene
- Naphtho(1,8-sh:4,5-s’h’)diquinoline
These compounds share structural similarities but differ in their specific arrangements and functional groups, leading to variations in their reactivity and applications.
属性
CAS 编号 |
16566-64-6 |
|---|---|
分子式 |
C22H12N2 |
分子量 |
304.3 g/mol |
IUPAC 名称 |
3,18-diazahexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1,3,5,7,9(23),10,12(24),13,15,17,19,21-dodecaene |
InChI |
InChI=1S/C22H12N2/c1-3-15-11-13-5-6-14-12-16-4-2-10-24-22(16)18-8-7-17(19(13)20(14)18)21(15)23-9-1/h1-12H |
InChI 键 |
FZCBKDCBHRBVNQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC3=C4C(=C2N=C1)C=CC5=C6C(=CC(=C54)C=C3)C=CC=N6 |
规范 SMILES |
C1=CC2=CC3=C4C(=C2N=C1)C=CC5=C6C(=CC(=C54)C=C3)C=CC=N6 |
Key on ui other cas no. |
16566-64-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


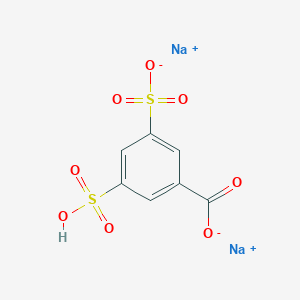
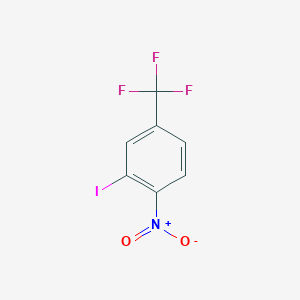
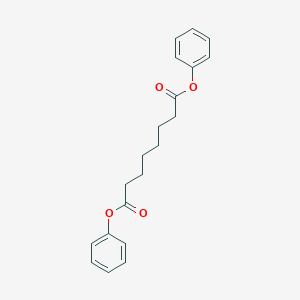
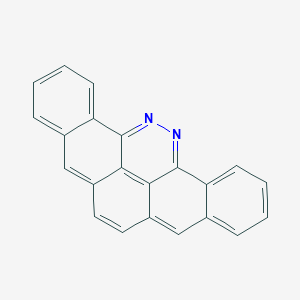
![Trimethyl-[[4-(trimethylsilylmethyl)phenyl]methyl]silane](/img/structure/B91244.png)
